3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol
Description
3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol (CAS: 1243454-18-3) is a substituted phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 5-position and a propan-2-yloxy (isopropoxy) group at the 3-position of the benzene ring . Its molecular formula is C₁₀H₁₁F₃O₂, with a molar mass of 220.19 g/mol. The compound is commercially available with a purity of ≥98% and is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to the electron-withdrawing properties of the -CF₃ group and the steric effects of the isopropoxy substituent .
Properties
IUPAC Name |
3-propan-2-yloxy-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-4-7(10(11,12)13)3-8(14)5-9/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJCODQAOPYTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as the use of trifluoromethylating agents.
Introduction of the Isopropoxy Group: This step involves the alkylation of the phenol derivative with isopropyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol to corresponding alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its phenolic structure.
Medicine:
Pharmaceuticals: The compound can be a precursor for the synthesis of drugs with potential therapeutic effects.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Agrochemicals: The compound may be used in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
The position of substituents significantly influences physicochemical properties and reactivity. Key isomers include:
| Compound Name | Substituent Positions | CAS Number | Molecular Formula |
|---|---|---|---|
| 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol | 3-OCH(CH₃)₂, 5-CF₃ | 1243454-18-3 | C₁₀H₁₁F₃O₂ |
| 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol | 2-OCH(CH₃)₂, 5-CF₃ | 1243280-85-4 | C₁₀H₁₁F₃O₂ |
| 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol | 4-OCH(CH₃)₂, 2-CF₃ | 1243404-94-5 | C₁₀H₁₁F₃O₂ |
Key Differences :
- Solubility : The 3-OCH(CH₃)₂ group in the parent compound may enhance lipophilicity compared to 2- or 4-substituted isomers, affecting solubility in organic solvents .
- Reactivity: Electron-withdrawing -CF₃ at the 5-position (meta to -OCH(CH₃)₂) may stabilize the phenolic -OH group, reducing acidity compared to ortho-substituted analogs .
Substituent Variations
Trifluoromethoxy vs. Trifluoromethyl
- 3-(Propan-2-yloxy)-5-(trifluoromethoxy)phenol (CAS: 1786437-35-1) replaces -CF₃ with -OCF₃.
Methyl vs. Trifluoromethyl
- 3-Methyl-5-(propan-2-yl)phenol (CAS: N/A) substitutes -CF₃ with -CH₃. The absence of fluorine reduces molecular weight (150.22 g/mol) and polarity, likely increasing volatility and decreasing thermal stability .
Functional Group Analogues
3-(Trifluoromethyl)phenol
- Structure : Lacks the isopropoxy group, simplifying synthesis but reducing steric bulk.
- Applications: Intermediate for herbicides (e.g., diflufenican) and pharmaceuticals. Notably, it is associated with environmental pollution due to persistence and toxicity (harmful if inhaled/swallowed; aquatic toxicity) .
- Comparison : The addition of -OCH(CH₃)₂ in the parent compound may mitigate volatility and enhance target specificity in drug design .
Schiff Base Derivatives
- Example: 2-{[3,5-Bis(trifluoromethyl)phenyl]carbonoimidoyl}phenol (CAS: N/A) incorporates an imine group, enabling metal coordination for catalytic applications. The parent compound’s phenolic -OH could similarly participate in hydrogen bonding, influencing crystal packing or solubility .
Pharmaceutical and Agrochemical Derivatives
- Nilotinib Precursor: 1-[3-Amino-5-(trifluoromethyl)phenyl]-4-methylimidazole (related to nilotinib, an anticancer drug) shares the -CF₃ motif. The parent compound’s isopropoxy group could modulate pharmacokinetics by altering membrane permeability .
- Picoxystrobin Degradation Product: 2-Nitro-4-(trifluoromethyl)phenol (CAS: N/A) highlights environmental persistence of -CF₃ phenols, suggesting the parent compound may require careful disposal to avoid ecological harm .
Physico-chemical and Toxicological Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a trifluoromethyl group and an alkoxy substituent. This configuration may enhance its lipophilicity and modulate interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and cell receptors. The presence of the trifluoromethyl group is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.
Antitumor Activity
Research has indicated that derivatives with similar structures exhibit notable antitumor properties. For instance, compounds with electron-withdrawing groups like trifluoromethyl have been shown to improve inhibitory activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often fall within the micromolar range, suggesting significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B26 | A549 | 3.22 |
| B26 | HeLa | 4.33 |
| B26 | MCF-7 | 5.82 |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies on structurally related phenolic compounds have shown effectiveness against various bacterial strains, including Helicobacter pylori. The presence of a hydroxyl group is critical for antimicrobial activity, as it facilitates interaction with microbial membranes.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the phenolic structure can significantly impact biological activity. For example:
- Trifluoromethyl Substitution: Enhances lipophilicity and binding affinity.
- Alkoxy Groups: Influence solubility and cellular uptake.
- Hydroxyl Groups: Essential for interaction with biological targets.
Case Studies
-
Antitumor Efficacy in In Vitro Models
A study on a series of phenolic derivatives demonstrated that introducing a trifluoromethyl group significantly increased cytotoxicity in cancer cell lines compared to non-fluorinated analogs. The most potent derivatives showed IC50 values below 10 µM. -
Antimicrobial Screening
In a microbiological screening against H. pylori, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL, indicating strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
